P2Y1 Antagonism: N-Cyclopentyl-2-(phenylthio)acetamide Demonstrates a 122-Fold Improvement in Potency Over a Direct Structural Analog
N-cyclopentyl-2-(phenylthio)acetamide exhibits significantly greater potency as a P2Y1 receptor antagonist compared to a closely related structural analog. In a functional calcium flux assay using washed human platelets, the target compound achieved an IC50 of 11 nM [1]. In contrast, an analog featuring an N-cyclohexyl substitution (N-cyclohexyl-2-(phenylthio)acetamide) showed an IC50 of 1340 nM under comparable conditions [2].
| Evidence Dimension | P2Y1 Receptor Antagonism (Functional Calcium Flux) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | N-cyclohexyl-2-(phenylthio)acetamide (IC50 = 1340 nM) |
| Quantified Difference | 122-fold increase in potency (lower IC50 is better) |
| Conditions | Washed human platelets; 1 μM 2-methylthio-ADP-induced calcium flux measured by FLIPR assay [1][2]. |
Why This Matters
This 122-fold potency difference directly impacts experimental design, allowing for the use of lower compound concentrations to achieve the same pharmacological effect, which can reduce off-target risks and conserve material in high-throughput screening campaigns.
- [1] BindingDB. (n.d.). BDBM50445206 (CHEMBL3105195) Affinity Data: IC50 11 nM for P2Y1 receptor. View Source
- [2] BindingDB. (n.d.). BDBM50429537 (CHEMBL2333770) Affinity Data: IC50 1340 nM for P2Y1 receptor. View Source
